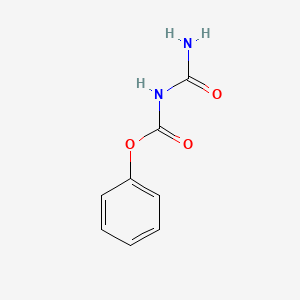

phenyl N-carbamoylcarbamate

Description

Historical Perspectives and Evolution of Carbamate (B1207046) Research

The journey of carbamate research began in the 19th century with the isolation of physostigmine (B191203), a naturally occurring carbamate, from the Calabar bean (Physostigma venenosum) in 1864. nih.govmhmedical.com This discovery marked the initial foray into understanding the biological activities of carbamates, with physostigmine initially used to treat glaucoma. nih.govmhmedical.com The synthetic exploration of carbamates gained momentum in the 1930s, leading to the development of carbamate-based pesticides, which saw widespread use starting in the 1950s. mhmedical.comscielo.brinchem.org

Over the decades, the versatility of the carbamate functional group has led to its application in a wide array of fields beyond agriculture, including pharmaceuticals and polymer chemistry. nih.govsolubilityofthings.com The ability of the carbamate group to act as a structural analog of the amide bond, coupled with its distinct chemical and proteolytic stability, has made it a subject of intense interest in medicinal chemistry. nih.govacs.org This evolution of research from simple carbamates to more complex derivatives like N-carbamoylcarbamates reflects a continuous effort to harness the unique properties of this functional group for diverse scientific applications.

Academic Significance of the Phenyl N-Carbamoylcarbamate Core Structure

The this compound core structure, characterized by a phenyl group attached to the oxygen of the carbamate, which is in turn linked to another carbamoyl (B1232498) group, holds particular academic interest. This specific arrangement of atoms imparts unique electronic and steric properties to the molecule, making it a valuable subject for both theoretical and experimental studies.

The presence of the phenyl ring influences the reactivity and conformational preferences of the N-carbamoylcarbamate moiety. Research into related structures, such as methyl N-phenyl carbamate, highlights the importance of the phenyl group in the synthesis of significant industrial chemicals. rsc.orgresearchgate.net The electronic interplay between the aromatic ring and the carbamate linkages can be fine-tuned, offering possibilities for designing molecules with specific properties.

Furthermore, the N-carbamoylcarbamate linkage itself is a subject of study. It is also known as an allophanate (B1242929) group. nih.govstenutz.eu In biological systems, the formation of allophanate from urea (B33335) is a key step catalyzed by the enzyme urea carboxylase. nih.gov Understanding the chemistry of the this compound structure can therefore provide insights into enzymatic reactions and serve as a model for designing enzyme inhibitors or probes. The study of its synthesis, reactivity, and spectroscopic properties contributes to the fundamental knowledge base of organic chemistry and can inform the development of novel materials and therapeutic agents. solubilityofthings.comnih.gov

Scope and Research Imperatives in this compound Studies

Current and future research on this compound and related N-carbamoylcarbamates is driven by several key imperatives. A primary focus is the development of efficient and sustainable synthetic methodologies. While methods for forming carbamate linkages are well-established, the synthesis of N-carbamoylcarbamates can present unique challenges. Exploring novel catalytic systems and reaction conditions to improve yield, selectivity, and environmental footprint is an active area of investigation. rsc.orgresearchgate.net

Another critical research direction is the detailed investigation of the compound's chemical and physical properties. This includes comprehensive spectroscopic analysis (NMR, IR, etc.) to elucidate its three-dimensional structure and conformational dynamics. nih.gov Understanding these properties is crucial for predicting the molecule's behavior in different environments and its potential interactions with biological targets.

Furthermore, the exploration of the applications of this compound and its derivatives is a significant research frontier. Given the broad utility of carbamates, there is considerable interest in evaluating these compounds for their potential in medicinal chemistry, materials science, and agrochemistry. solubilityofthings.comsolubilityofthings.com For instance, the stability and structural features of the N-carbamoylcarbamate core could be exploited to design new polymers with tailored properties or to develop novel prodrugs. acs.org The ongoing research into this class of compounds promises to expand their utility and deepen our understanding of carbamate chemistry.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-carbamoylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-7(11)10-8(12)13-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOLNDQTRIDYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Elucidation of Phenyl N Carbamoylcarbamate

Hydrolytic Pathways and Decomposition Kinetics

The hydrolysis of phenyl N-carbamoylcarbamate is highly dependent on the reaction conditions, particularly pH. Kinetic studies on analogous aryl 4-phenylallophanates provide significant insight into the mechanistic pathways governing its decomposition. rsc.orgrsc.org

The rate of hydrolysis of this compound exhibits distinct behavior across the pH spectrum, which is indicative of changes in the reaction mechanism. In alkaline solutions, the reaction rate is directly proportional to the hydroxide (B78521) ion concentration, a characteristic of a base-catalyzed process. rsc.org This observation, combined with studies on related aryl esters, strongly supports an elimination-addition pathway. rsc.org

Conversely, under acidic or neutral conditions, the mechanism can shift. For similar but less activated alkyl allophanates, a bimolecular acyl substitution (BAc2) mechanism is observed. rsc.org For this compound, the presence of the good phenoxide leaving group and the acidic N-H proton makes the elimination mechanism dominant, especially in neutral to alkaline media.

| pH Range | Dominant Mechanism | Kinetic Dependence | Relative Rate |

|---|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed BAc2 (Plausible) | Dependent on H+ concentration | Slow |

| Neutral (pH ≈ 7) | E1cB / BAc2 | Slow, water-mediated | Very Slow |

| Alkaline (pH > 9) | E1cB (Elimination-Addition) | First-order in [OH-] | Fast |

Kinetic data, deuterium (B1214612) solvent isotope effects, and activation parameters for aryl allophanates provide compelling evidence for an E1cB (Elimination, Unimolecular Conjugate Base) mechanism in alkaline hydrolysis. rsc.orgrsc.org

The reaction proceeds through the following steps:

Deprotonation: A hydroxide ion rapidly and reversibly removes the acidic proton from the nitrogen atom situated between the two carbonyl groups, forming a conjugate base (anion).

Elimination: This is the rate-determining step, where the anionic intermediate eliminates the phenoxide leaving group to form a highly reactive carbamoyl (B1232498) isocyanate intermediate.

Addition/Hydrolysis: The carbamoyl isocyanate intermediate reacts swiftly with water. This hydrolysis leads to the formation of an unstable carbamic acid derivative, which then decarboxylates.

The final, stable byproducts of the complete hydrolysis are phenol (B47542) and phenylurea. rsc.orgrsc.org Further decomposition of phenylurea to aniline (B41778) and other products would require much harsher conditions.

Transamidation and Transesterification Processes

The same mechanistic principles that govern hydrolysis can be extended to reactions with other nucleophiles, such as amines (transamidation) and alcohols (transesterification). These processes are essentially exchange reactions where the phenoxy group is replaced.

The reactivity of this compound towards nucleophiles is broad but subject to steric and electronic effects. The reaction is expected to proceed efficiently with primary and secondary aliphatic alcohols and amines. Aromatic amines, being less nucleophilic, would likely react more slowly. Tertiary alcohols are generally poor nucleophiles for this type of transformation and are not expected to be effective. Steric hindrance in bulky nucleophiles, such as secondary alcohols or amines with large substituents, can significantly reduce the reaction rate.

| Nucleophile | Reaction Type | Primary Product | Byproduct |

|---|---|---|---|

| Water (H2O) | Hydrolysis | Phenylurea | Phenol |

| Methanol (CH3OH) | Transesterification | Methyl allophanate (B1242929) | Phenol |

| Ammonia (NH3) | Transamidation | Biuret | Phenol |

| Ethylamine (CH3CH2NH2) | Transamidation | 4-Ethylbiuret | Phenol |

Under basic conditions, transamidation and transesterification reactions are proposed to follow the same E1cB mechanism identified for hydrolysis. The attacking nucleophile (alcohol or amine) serves to trap the carbamoyl isocyanate intermediate that forms after the phenoxide group is eliminated. The rate of this trapping step is typically very fast compared to the formation of the isocyanate.

In this pathway, the alcohol or amine adds to the isocyanate to form a new carbamate (B1207046) (an allophanate ester) or a urea (B33335) derivative (a biuret), respectively. The efficiency of the reaction is thus dependent on the rate-limiting formation of the isocyanate and the ability of the chosen nucleophile to compete with any water present to capture this intermediate.

An alternative, though less favored, pathway under neutral or acidic conditions would be a direct nucleophilic acyl substitution (BAc2). In this mechanism, the nucleophile would directly attack the ester carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the phenoxide leaving group. However, for aryl esters with an acidic N-H proton like this compound, the E1cB route is mechanistically preferred in the presence of a base. rsc.orgrsc.org

Electrophilic and Nucleophilic Reactivity of the Carbamoylcarbamate Moiety

Electrophilic Sites: The primary electrophilic centers are the two carbonyl carbons. masterorganicchemistry.comlibretexts.org The carbon of the phenyl ester group is particularly electrophilic and is the main site of reaction. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen and the fact that the phenoxy group is a competent leaving group, which facilitates both substitution (BAc2) and elimination (E1cB) reactions. The second carbonyl carbon (of the amide portion) is a less reactive electrophile.

Nucleophilic and Basic Sites: The nitrogen and oxygen atoms possess lone pairs of electrons and can act as nucleophiles or bases. libretexts.org The terminal -NH₂ group is the most nucleophilic nitrogen site. The carbonyl oxygens can be protonated under strongly acidic conditions, which would activate the carbonyl group toward nucleophilic attack.

The most critical feature dictating the reactivity of the moiety is the acidity of the N-H proton positioned between the two carbonyl groups. The delocalization of the resulting negative charge across the O=C-N-C=O system upon deprotonation makes this proton significantly more acidic than a typical amide proton. This acidity is the cornerstone of the low-energy E1cB pathway, which dominates the reaction chemistry of this compound in the presence of base. rsc.orgrsc.org

Rearrangement Reactions and Structural Reorganizations

This compound, also known as phenyl allophanate, is a significant intermediate in urethane (B1682113) and polyurethane chemistry, particularly when an excess of isocyanate is present. Its reactivity is characterized by rearrangement and structural reorganization, primarily involving its dissociation.

The principal rearrangement reaction of this compound is its thermal or hydrolytic decomposition back into phenyl isocyanate and the corresponding urethane or alcohol and amine. This reversible reaction is a key aspect of its chemistry. The formation of allophanates is often considered a side reaction in polyurethane synthesis, and their dissociation at elevated temperatures can impact the properties of the final polymer. researchgate.netresearchgate.net The stability of these allophanate linkages is temperature-dependent; they are known to be hydrolysable and can dissociate upon implantation at body temperature in the context of biomedical polymers. researchgate.net

Mechanistically, the formation and decomposition of this compound are intertwined. In the presence of excess phenyl isocyanate and an alcohol, a urethane is first formed. The urethane then reacts with another molecule of phenyl isocyanate to form the phenyl allophanate intermediate. nih.gov Computational studies on the alcoholysis of phenyl isocyanate have elucidated a two-step mechanism for this process. The allophanate is a thermodynamically stable intermediate in this reaction pathway. nih.gov Its decomposition back to urethane and isocyanate proceeds through a transition state involving a hydrogen shift and cleavage of the C-N bond. nih.gov

The basic hydrolysis of related phenylcarbamates is understood to proceed via an E1cb-type mechanism, which involves the formation of an isocyanate intermediate through deprotonation. nih.gov This suggests that under basic conditions, this compound could undergo structural reorganization initiated by the removal of the N-H proton, leading to the elimination of a phenoxide ion and the formation of a carbamoyl isocyanate, which would be highly reactive.

Kinetic and Thermodynamic Characterization of Key Transformations

The kinetic and thermodynamic parameters of the transformations involving this compound are crucial for understanding and controlling reactions in which it is an intermediate. Studies on model systems provide insight into these characteristics.

In a study of the alcoholysis of phenyl isocyanate with 1-propanol (B7761284) in excess isocyanate, the formation of the allophanate intermediate (propyl N,N'-diphenylallophanate) was found to be a key step. The reaction barrier for the formation of the allophanate via a six-centered transition state was calculated to be 62.6 kJ/mol in a THF solvent model. nih.gov The subsequent decomposition of the allophanate to urethane and phenyl isocyanate has a lower energy barrier, calculated at 49.0 kJ/mol relative to the initial reactants, indicating that the formation of the allophanate is the rate-limiting step in this pathway. nih.gov

The thermodynamic stability of allophanates has also been investigated. For instance, propyl N,N'-diphenylallophanate is a thermodynamically stable intermediate with a relative zero-point energy of -152.3 kJ/mol. nih.gov The thermal and hydrolytic stability of butyl-α,γ-diphenyl allophanate has been studied, revealing that its stability decreases with increasing temperature and the presence of water. tandfonline.com Rate and equilibrium constants for the decomposition of allophanates and related compounds have been calculated, highlighting the reversible nature of their formation. tandfonline.com

Interactive Data Table: Calculated Energy Barriers for Phenyl Isocyanate Alcoholysis

| Reaction Step | Transition State | Solvent Model | Calculated Reaction Barrier (kJ/mol) |

| Allophanate Formation | Six-centered TS | THF | 62.6 |

| Allophanate Decomposition | Four-centered TS | THF | 49.0 |

Interactive Data Table: Thermodynamic Stability of Propyl N,N'-Diphenylallophanate

| Compound | Parameter | Value (kJ/mol) |

| Propyl N,N'-Diphenylallophanate | Relative Zero-Point Energy | -152.3 |

Structural Modification and Derivatization Strategies for Phenyl N Carbamoylcarbamate

Synthesis of Substituted Phenyl N-Carbamoylcarbamate Analogs

The synthesis of analogs with substituents on the phenyl ring can be achieved through various methods, often by reacting a substituted phenol (B47542) with a source of the carbamoyl (B1232498) group.

One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides, which can be generated in situ to avoid handling sensitive reactants. organic-chemistry.org This one-pot procedure offers an efficient and economical route to a wide range of O-aryl carbamates. organic-chemistry.org Another versatile method is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of a phenol. mit.edu This process generates an aryl isocyanate intermediate, which is then trapped by the phenol to yield the desired N-aryl-O-phenyl carbamate (B1207046) derivative. mit.edu This methodology is applicable to a broad array of aryl electrophiles, including those containing esters, unprotected acids, or amides. mit.edu

A modified method for synthesizing more complex analogs, such as 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, involves activating a phenolic group with triethylamine (B128534) before its addition to an appropriate carbamate. nih.gov For instance, series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl carbamates have been prepared using this strategy. nih.gov

| Method | Key Reagents/Catalysts | Description | Substituent Examples |

| One-Pot Carbamoylation | N-Substituted carbamoyl chloride (formed in situ), Substituted phenol | A versatile method for creating O-aryl carbamates efficiently. organic-chemistry.org | Various alkyl or aryl groups on the phenol. |

| Palladium-Catalyzed Cross-Coupling | Aryl chloride/triflate, Sodium cyanate, Phenol, Pd₂(dba)₃ | Forms an isocyanate intermediate that is trapped by a phenol, allowing for a wide range of substituents on the N-aryl portion. mit.edu | Ester, carboxylic acid, secondary amide groups. mit.edu |

| Microwave-Assisted Synthesis | Substituted N-phenyl-2-hydroxynaphthalene-1-carboxamide, PCl₃, Triethylamine | Used for preparing complex cyclic analogues of salicylanilides bearing a carbamate moiety. nih.gov | Chloro, Nitro groups on the phenyl ring. nih.gov |

Exploration of N- and O-Substituted Carbamoylcarbamate Derivatives

Modifications are not limited to the phenyl ring; the nitrogen and oxygen atoms of the carbamoylcarbamate group are also targets for derivatization to explore new chemical space.

The synthesis of phenyl-N-methyl-N-thiobenzoylcarbamate, an N-substituted thio-analog, was accomplished by reacting a thiobenzamide (B147508) anion with phenylchloroformate in dimethylformamide (DMF). researchgate.net Furthermore, atom-economy approaches using lanthanum-based catalysts have been developed to synthesize N-substituted carbamates from urea (B33335) derivatives and dimethyl carbonate, showcasing greener synthetic alternatives. ionike.com

| Target Moiety | Synthetic Approach | Key Reagents | Resulting Derivative |

| N-Alkylation | Isocyanate Reaction | Phenol, N-alkyl isocyanate | N-alkyl carbamate researchgate.net |

| N-Methylation (Alternative) | Two-step activation/amination | Phenol, p-nitrophenyl-chloroformate, Methylamine | N-methyl carbamate researchgate.net |

| N-Substitution (Thio-analog) | Anion Reaction | Thiobenzamide anion, Phenylchloroformate | Phenyl-N-methyl-N-thiobenzoylcarbamate researchgate.net |

| O-Alkylation | Green Hofmann Rearrangement | Aromatic amides, Oxone, Potassium chloride, Alcohol | O-alkyl carbamates nih.gov |

Incorporation of this compound into Macrocyclic or Polymeric Frameworks

This compound units can be incorporated into larger supramolecular structures through non-covalent interactions. In the solid state, the crystal structure of phenyl N-phenylcarbamate is stabilized by intermolecular N—H⋯O hydrogen bonds. researchgate.netresearchgate.net These specific hydrogen bonding interactions create infinite one-dimensional polymeric chains that extend along a crystallographic axis. researchgate.netresearchgate.net This self-assembly demonstrates the potential of the carbamate functional group to act as a reliable hydrogen bonding motif for constructing ordered, non-covalent polymeric frameworks. The structure is further stabilized by C—H⋯π interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net

Structure-Reactivity Relationship (SRR) Studies of Modified Carbamoylcarbamate Systems

The reactivity of the carbamoylcarbamate linkage, particularly its susceptibility to hydrolysis, is highly dependent on its substitution pattern. The mechanism of basic hydrolysis for phenylcarbamates changes based on the number of substituents on the nitrogen atom. nih.gov

For phenylcarbamates derived from primary amines (containing an N-H bond), hydrolysis often proceeds via an E1cb-type (Elimination, Unimolecular, conjugate Base) mechanism. nih.gov This pathway involves the deprotonation of the nitrogen to form an anion, which then eliminates the phenoxy group to generate a highly reactive isocyanate intermediate. This intermediate is subsequently hydrolyzed by water. nih.gov

In contrast, for N,N-disubstituted carbamates, which lack an ionizable N-H proton, the hydrolysis mechanism shifts to a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) pathway. nih.gov Kinetic studies on the basic hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate support a BAc2 mechanism involving general base catalysis. researchgate.net This is evidenced by the influence of buffer concentration on the reaction rate, which allows for the determination of second-order rate constants for the catalytic process. researchgate.net

| N-Substitution Pattern | Proposed Hydrolysis Mechanism | Key Features |

| N-Monosubstituted (Primary Amine derived) | E1cb-type | Requires an ionizable N-H proton; proceeds through an isocyanate intermediate. nih.gov |

| N,N-Disubstituted (Secondary Amine derived) | BAc2 | Occurs when no N-H proton is available; involves direct nucleophilic attack at the carbonyl carbon with general base catalysis. researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies of Phenyl N Carbamoylcarbamate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of phenyl N-carbamoylcarbamate. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecule's ground-state geometry, wave function, and various electronic properties. derpharmachemica.comscirp.org These investigations provide insights into the molecule's stability, reactivity, and bonding characteristics.

Molecular orbital (MO) theory is essential for describing the electronic characteristics of a molecule. sioc-journal.cn The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that primarily govern chemical reactivity. inlibrary.uz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. inlibrary.uz For this compound, the delocalized π-system of the phenyl ring is expected to influence the HOMO and LUMO energies compared to its aliphatic analogues.

Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom within the molecule. nih.gov This charge distribution reveals the electrophilic and nucleophilic sites, providing a map of the molecule's electrostatic potential and predicting how it will interact with other polar molecules or ions. nih.govnih.gov The electronegative oxygen and nitrogen atoms in the carbamoylcarbamate moiety are expected to carry significant negative charges, while the adjacent carbonyl carbons will be electrophilic centers.

Table 1: Hypothetical Calculated Atomic Charges for this compound using NBO Analysis (Note: This table is illustrative, based on principles of NBO analysis applied to similar structures. Actual values require specific computation.)

| Atom | Hypothetical Charge (a.u.) | Description |

| O (carbonyl C=O) | -0.65 | Highly electronegative, site for H-bonding |

| C (carbonyl C=O) | +0.70 | Electrophilic center |

| N (amide) | -0.55 | Potential for H-bond donation/acceptance |

| O (ester) | -0.50 | Electronegative, influences conformation |

| C (phenyl, C1) | -0.15 | Ring carbon attached to oxygen |

| H (amide N-H) | +0.40 | Acidic proton, H-bond donor |

The flexibility of the carbamoylcarbamate functional group allows for multiple rotational isomers, or conformers. d-nb.info Computational studies on the closely related methyl N-carbamoylcarbamate (MCU) using DFT methods have identified several stable, planar configurations. d-nb.info These conformers are typically described by the orientation (E/Z) around the C-N bonds. For this compound, additional rotational freedom exists around the phenyl-oxygen bond.

The potential energy surface can be scanned by systematically changing key dihedral angles to locate energy minima corresponding to stable conformers and the transition states that separate them. epstem.net Studies on similar N-aryl urea (B33335) systems show that methylation patterns and the nature of the aryl group significantly impact the conformational free-energy landscapes. nih.gov For this compound, the most stable conformers are likely to be nearly planar to maximize conjugation, though steric hindrance from the phenyl group could lead to non-planar arrangements. d-nb.info The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Calculated Relative Energies of Conformers for the Analogous Methyl N-Carbamoylcarbamate (MCU) (Data adapted from quantum chemical calculations on MCU, which serves as a model for the core structure of this compound. d-nb.info)

| Conformer | Description (orientation around C-N bonds) | Relative Energy (kJ/mol) |

| EEZ | Lowest energy conformer | 0.0 |

| EZE | - | 1.9 |

| ZZE | - | 18.0 |

| ZZZ | - | 19.3 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that control reaction rates. researchgate.net This approach allows for a determination of whether a reaction proceeds through a stepwise or a concerted mechanism by calculating the free energy profile along the reaction coordinate. researchgate.net

While many catalysts are discovered through experimental screening, computational methods are increasingly used to predict and design new catalysts from first principles. nih.govnih.gov For reactions involving this compound, such as its hydrolysis or aminolysis, computational models can predict how a potential catalyst would affect the reaction. The fundamental principle of catalysis is the stabilization of the reaction's transition state. beilstein-journals.org

Computational screening can explore the interaction of the carbamate (B1207046) with various potential catalysts (e.g., acids, bases, organometallics) and calculate the corresponding activation energy barriers. frontiersin.org By comparing the catalyzed and uncatalyzed reaction pathways, the efficacy of a catalyst can be predicted. nih.gov For instance, in the aminolysis of a related N-benzoylcarbamate, DFT calculations have been used to investigate the reaction mechanism, providing a basis for understanding how a catalyst might lower the energy of the identified transition states. researchgate.net The ultimate goal of such studies is the rational design of more efficient and selective catalysts for desired chemical transformations. simonsfoundation.org

The choice of solvent can dramatically influence reaction rates and even alter the preferred mechanistic pathway. catalysis.blogrsc.org Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. rsc.org

Solvents can alter the relative stability of reactants, transition states, and products. rsc.org For example, a polar protic solvent can stabilize charged intermediates or transition states through hydrogen bonding, favoring pathways that involve these species. catalysis.blog In contrast, non-polar solvents might favor concerted pathways or those involving radical intermediates. catalysis.blog DFT studies on the reaction of related carbamates with amines have shown that polar solvents like water can significantly alter the free energy diagram of the reaction compared to the gas phase, influencing whether the mechanism is concerted or stepwise. researchgate.net Understanding these interactions is crucial for optimizing reaction conditions to achieve a desired outcome. organic-chemistry.org

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions within a larger system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. semanticscholar.org

For this compound, MD simulations could be employed to study its behavior in different solvents, at interfaces, or in complex with other molecules like a protein or nucleic acid. biorxiv.org Such simulations can reveal detailed information about the stability of different conformers in solution, the structure of the solvent shell around the molecule, and the thermodynamics of its binding to a receptor. mdpi.comrsc.org By analyzing the simulation trajectory, key properties such as binding free energies, root mean square deviations (RMSD), and interaction lifetimes can be calculated, offering dynamic insights that complement the static picture from quantum chemistry. nih.govnih.gov

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools employed to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity, respectively. nih.govnih.gov These models are instrumental in providing insights into the mechanisms of chemical reactions and biological interactions. nih.govnih.gov By quantifying how variations in molecular features affect a particular outcome, QSRR/QSAR can help elucidate the underlying electronic, steric, and hydrophobic interactions that govern the behavior of a molecule. nih.gov

While specific QSRR or QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand its potential reactivity and biological interactions. Such studies would typically involve the synthesis and testing of a series of derivatives of this compound, followed by the development of a statistical model.

Hypothetical QSAR Study Design for this compound Derivatives

To illustrate how a QSAR study could be structured to provide mechanistic insights, consider a hypothetical series of this compound derivatives with varying substituents on the phenyl ring. The goal of this hypothetical study would be to understand how these substituents influence a specific biological activity, for instance, the inhibition of a particular enzyme.

The fundamental equation for a QSAR model is generally expressed as:

Activity = f(Molecular Descriptors)

Where the activity is a measurable biological response (e.g., IC₅₀) and the molecular descriptors are numerical representations of the chemical structure. dovepress.com

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | Substituent (R) | log(1/IC₅₀) | Electronic Descriptor (σ) | Steric Descriptor (Es) | Lipophilicity Descriptor (logP) |

| 1 | -H | 4.50 | 0.00 | 0.00 | 2.10 |

| 2 | -CH₃ | 4.85 | -0.17 | -1.24 | 2.65 |

| 3 | -Cl | 5.20 | 0.23 | -0.97 | 2.84 |

| 4 | -NO₂ | 5.90 | 0.78 | -2.51 | 1.84 |

| 5 | -OCH₃ | 4.70 | -0.27 | -0.55 | 2.08 |

This table is for illustrative purposes only and does not represent experimental data.

Mechanistic Interpretation of the Hypothetical QSAR Model

A multiple linear regression analysis of the hypothetical data in Table 1 might yield a QSAR equation similar to this:

log(1/IC₅₀) = 0.85(σ) - 0.15(Es) + 0.45(logP) + 4.60

From this equation, several mechanistic inferences could be drawn:

Electronic Effects: The positive coefficient for the electronic descriptor (σ) suggests that electron-withdrawing groups on the phenyl ring, which increase the value of σ, would enhance the biological activity. This could imply that a more electrophilic character of the phenyl ring or the adjacent carbonyl groups is crucial for the interaction with the biological target.

Steric Effects: The negative coefficient for the steric descriptor (Es) indicates that bulky substituents are detrimental to the activity. This suggests that the binding pocket of the target enzyme may be sterically constrained, and smaller substituents are preferred for an optimal fit.

Lipophilicity: The positive coefficient for logP highlights the importance of lipophilicity for the compound's activity. This could be related to the need for the compound to cross cell membranes to reach its target or to engage in hydrophobic interactions within the binding site.

By analyzing the coefficients and statistical parameters of the QSAR model, researchers can develop a hypothesis about the key molecular features driving the activity and, by extension, the mechanism of action at the molecular level. nih.gov Such models are valuable not only for understanding mechanisms but also for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Mechanistic Biological Interrogation of Phenyl N Carbamoylcarbamate Non Clinical, Molecular Focus

Molecular Interactions with Enzymatic Systems (e.g., Cholinesterases)

Phenyl N-carbamoylcarbamate and its chemical relatives, the phenyl carbamates, are recognized for their significant interactions with various enzymatic systems, most notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132). t3db.ca Phenyl carbamates function as inhibitors of these enzymes, a property that has led to their investigation for therapeutic applications, such as in the management of Alzheimer's disease. nih.govnih.gov

The interaction involves the carbamate (B1207046) moiety acting as a pseudosubstrate for the enzyme. nih.gov In the case of cholinesterases, the carbamate inhibitor competes with the natural substrate, acetylcholine, for the active site. nih.gov This interaction leads to the formation of a carbamylated enzyme, which is more stable and slower to hydrolyze than the acetylated enzyme formed during normal substrate turnover. t3db.camdpi.com This effectively reduces the enzyme's capacity to break down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. google.com

The potency and selectivity of inhibition can vary significantly depending on the specific substitutions on the phenyl ring and the nitrogen of the carbamate group. nih.govnih.gov For instance, some phenyl carbamate derivatives show preferential inhibition for BChE over AChE, or vice versa. nih.gov Studies on related compounds have shown that derivatives can be designed to have greater inhibitory effects on the G1 form of AChE, which is more concentrated in brain regions like the cortex and hippocampus, potentially offering regional selectivity. nih.gov The presence of both an amide and a carbamate group in a molecule can lead to interactions with a variety of enzymes beyond cholinesterases. nih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., Carbamylation)

The primary mechanism by which phenyl carbamates inhibit cholinesterases is through carbamylation of a catalytically essential serine residue within the enzyme's active site. t3db.canih.gov This process is a form of post-translational modification. nih.gov The inhibition mechanism can be described as a multi-step process:

Formation of a Non-covalent Complex: The carbamate inhibitor first binds reversibly to the active site of the enzyme (EOH), forming a non-covalent Michaelis-like complex (EOH---CX). mdpi.com

Nucleophilic Attack and Carbamylation: The hydroxyl group of the active site serine (e.g., Ser200 in AChE) performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. nih.gov This results in the formation of a transient tetrahedral intermediate. nih.gov

Formation of the Carbamylated Enzyme: The tetrahedral intermediate then resolves, leading to the cleavage of the carbamate's leaving group (the phenol) and the formation of a stable, covalent carbamoyl-enzyme conjugate (EOC). mdpi.com

The general reaction scheme is as follows: EOH + CX ⇌ EOH---CX → EOC + XOH (Free Enzyme + Carbamate ⇌ Enzyme-Carbamate Complex → Carbamylated Enzyme + Phenol (B47542) Leaving Group)

Followed by the slow regeneration step: EOC + H₂O → EOH + Carbamate byproduct (Carbamylated Enzyme + Water → Free Enzyme) mdpi.com

Substrate Binding and Active Site Profiling via Computational Docking

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a ligand within the active site of a target protein. rjptonline.orgresearchgate.net This technique has been extensively applied to understand the interactions between phenyl carbamate inhibitors and cholinesterases at a molecular level. nih.govmdpi.com

Docking studies reveal how these inhibitors position themselves within the narrow, deep gorge of the AChE active site or the more voluminous active site of BChE. nih.gov Key interactions typically involve:

π-π Stacking: The phenyl ring of the carbamate often engages in π-π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp) and Tyrosine (Tyr). For example, in AChE, residues like Trp84 and Trp279 in the catalytic anionic site (CAS) and peripheral anionic site (PAS) respectively, are crucial for binding. nih.govmdpi.com

Hydrogen Bonding: The carbamate moiety itself, particularly the carbonyl oxygen and the N-H group, can form hydrogen bonds with amino acid residues in the active site, such as with the backbone amide of Proline (Pro285). mdpi.com

Hydrophobic Interactions: Alkyl groups or other hydrophobic substituents on the carbamate structure can form favorable hydrophobic interactions with nonpolar residues lining the active site gorge. nih.gov

For instance, molecular docking of salicylanilide (B1680751) N-alkylcarbamates into the AChE active site showed that the compounds orient themselves to block the active site gorge, with the carbamate moiety positioned near the catalytic triad (B1167595) for the carbamylation reaction to occur. nih.gov Similarly, docking studies of certain pyrimidine (B1678525) carbamate derivatives into human BChE (hBChE) have shown π-π interactions with Trp82 and hydrogen bonding with Histidine (His438). mdpi.com

These computational models are essential for rational drug design, allowing researchers to predict how structural modifications to the inhibitor will affect its binding affinity and selectivity, thus guiding the synthesis of more potent and specific inhibitors. rjptonline.orgmdpi.com

Receptor-Ligand Binding Studies at the Molecular Level (In Vitro Models)

In vitro receptor-ligand binding studies are fundamental for quantifying the affinity of a compound for its molecular target. nih.gov For this compound and its analogues, these studies are typically conducted using purified enzymes or membrane preparations containing the target receptor. nih.govmdpi.com Radioligand binding assays are a common technique employed for this purpose. nih.gov

These assays involve two main types of experiments:

Saturation Studies: These are used to determine the density of receptors (Bmax) in a given tissue preparation and the affinity (Kd, dissociation constant) of a specific radiolabeled ligand for the receptor. A lower Kd value indicates a higher binding affinity. nih.gov

Competition Studies: These experiments are used to determine the affinity of an unlabeled compound (the "competitor," such as this compound) for the receptor. The competitor is tested for its ability to displace a known radioligand from the receptor. The results are typically expressed as an IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. nih.govmdpi.com The IC50 value can then be converted to an inhibition constant (Ki) to provide a more absolute measure of binding affinity.

For example, the binding affinity of novel phenyl carbamate derivatives for cholinesterases is often evaluated by their ability to inhibit the enzymatic activity, which serves as an indirect measure of binding and subsequent inhibition. mdpi.com The IC50 values obtained from such enzymatic assays provide a direct comparison of the inhibitory potency of different compounds. nih.govmdpi.com These in vitro models are crucial for the initial screening and characterization of new potential inhibitors before more complex biological evaluations are undertaken. nih.gov

Biochemical Pathway Modulation Mechanisms in Cell-Free or Cell-Based Systems

The interaction of this compound with its primary targets, such as cholinesterases, initiates a cascade of effects that can modulate various biochemical pathways. While direct modulation of pathways by the compound itself in cell-free systems is less commonly studied than its enzymatic inhibition, the consequences of this inhibition are observable in cell-based systems.

The primary pathway modulated by cholinesterase inhibitors is the cholinergic signaling pathway. By inhibiting AChE, these compounds lead to an increase in the concentration and duration of action of acetylcholine at the synapse. google.com This elevated acetylcholine level can then lead to:

Enhanced Neurotransmission: Increased activation of postsynaptic nicotinic and muscarinic acetylcholine receptors.

Autoreceptor Regulation: Interaction with presynaptic muscarinic autoreceptors, which can inhibit the further release of acetylcholine, serving as a negative feedback mechanism. google.com

Beyond direct cholinergic modulation, studies on related compounds suggest potential interactions with other signaling pathways. For example, some inhibitors have been investigated for their effects on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is crucial for cell proliferation and survival. mdpi.com In certain cancer cell lines, treatment with specific N-phenyl carboxamide derivatives led to a significant decrease in the gene expression of PI3K and AKT. mdpi.com While these compounds are structurally distinct from simple phenyl carbamates, it highlights the potential for this chemical class to influence fundamental cellular pathways beyond their primary enzymatic targets.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenyl carbamates, SAR studies have provided detailed insights into the features that govern their potency and selectivity as enzyme inhibitors. nih.govnih.govnih.gov

Key structural features and their impact on activity include:

The Phenyl Ring: Substituents on the phenyl ring significantly affect inhibitory activity.

Electron-withdrawing vs. Electron-donating groups: The effect depends on the target enzyme. For AChE, electron-withdrawing substituents on the ortho position of the phenyl ring tend to produce better inhibitors. Conversely, for BChE, electron-donating substituents in the ortho position are more effective. nih.gov This difference is attributed to the distinct conformations of the enzyme-inhibitor tetrahedral intermediates in the respective active sites. nih.gov

Position of Substitution: The location of substituents is critical. For instance, in a series of salicylanilide N-alkylcarbamates, disubstitution with chlorine at the C'(3,4) positions of the aniline (B41778) ring resulted in the most active AChE inhibitors. nih.gov

The N-Alkyl Group: The size and nature of the alkyl group on the carbamate nitrogen also play a vital role.

Chain Length: Increasing the length of the N-alkyl chain often leads to enhanced AChE inhibition, with an optimal length frequently observed around hexyl to undecyl chains in certain series. nih.gov This is likely due to improved hydrophobic interactions within the active site gorge. nih.gov In other series targeting human plasma cholinesterase, N-propyl carbamates were found to be more potent inhibitors than their N-methyl or N-ethyl counterparts. nih.gov

Bulky Groups: The introduction of bulky hydrophobic groups at the carbamoyl (B1232498) nitrogen can also lead to compounds with improved AChE inhibition. nih.gov

The following table summarizes SAR findings for phenyl carbamate analogues from various studies.

Development of this compound as Molecular Probes for Biological Systems

Molecular probes are specialized molecules used to study and visualize biological processes and structures. Phenyl carbamates and their derivatives, due to their specific binding properties, are candidates for development into such probes. By attaching a reporter group—such as a fluorescent tag, a radioactive isotope, or a photoaffinity label—to the carbamate scaffold, researchers can create tools to investigate enzymatic activity, receptor distribution, and other biological phenomena.

While specific examples for "this compound" are not detailed, the broader class of carbamates serves as a template for this application. For instance, carbamate-based structures could be modified to:

Visualize Active Enzymes: A carbamate inhibitor linked to a fluorophore could be used to label and visualize the location and concentration of active cholinesterases in tissue samples or even in living cells.

Identify Novel Binding Partners: A phenyl carbamate analogue with a photoreactive group could be used in photoaffinity labeling experiments. Upon binding to a target and being exposed to UV light, the probe would form a permanent covalent bond, allowing for the isolation and identification of the binding protein, potentially revealing new targets.

Quantify Receptor Density: Radiolabeled phenyl carbamates could be used in binding assays or imaging techniques like Positron Emission Tomography (PET) to quantify the density of target enzymes or receptors in the brain, which is relevant for diagnosing and monitoring diseases like Alzheimer's.

The development of such probes relies on a thorough understanding of the SAR of the phenyl carbamate scaffold to ensure that the addition of the reporter tag does not abolish its binding affinity for the intended target. aablocks.com

Advanced Applications of Phenyl N Carbamoylcarbamate and Its Derivatives Non Biological

Catalysis in Organic Synthesis

The unique electronic and structural properties of the N-carbamoylcarbamate moiety suggest potential utility in catalysis, both as a directing group or ligand in metal-mediated processes and as a precursor for organocatalysts.

As a Ligand in Metal-Mediated Transformations

The use of phenyl N-carbamoylcarbamate specifically as a ligand in metal-mediated transformations is not extensively documented in current scientific literature. Research has more commonly focused on the metal-catalyzed synthesis of carbamates or reactions on the carbamate (B1207046) group itself, rather than employing the carbamate derivative as a coordinating ligand. For instance, nickel-catalyzed systems have been developed for the amination of aryl carbamates, and palladium catalysis is used for synthesizing N-aryl carbamates from aryl chlorides and triflates. nih.govmit.edu These processes treat the carbamate as a substrate for functionalization.

Metal carbamato complexes, formed from the reaction of carbon dioxide with amines and metal centers, are a well-studied class of compounds with applications in CO2 activation and catalysis. mdpi.comnih.gov However, these typically involve simple carbamate anions (R₂NCO₂⁻) acting as O-donor ligands, rather than the more complex N-carbamoylcarbamate structure. The potential for the N-carbamoylcarbamate group to act as a bidentate ligand, coordinating through its carbonyl oxygens, remains a largely theoretical area for future investigation.

As an Organocatalyst or Catalyst Precursor

Similar to its role as a ligand, the direct application of this compound as an organocatalyst is not a prominent feature in published research. Organocatalysis often relies on moieties like N-heterocyclic carbenes (NHCs), thioureas, and proline derivatives to activate substrates. nih.gov While structurally related to ureas, which are known to function as hydrogen-bond-donating organocatalysts, the N-carbamoylcarbamate group has not been widely explored for this purpose. The potential exists for derivatives of this compound to be designed as precursors for more complex catalytic structures, but this remains an area for future research and development.

Polymer Chemistry and Materials Science

The N-carbamoylcarbamate (allophanate) linkage is of significant importance in polymer science, particularly in the chemistry of polyurethanes and in the development of advanced, precisely structured polymers.

Monomer in Polyurethane and Polycarbamate Synthesis

While not typically used as a primary monomer, the N-carbamoylcarbamate structure, more commonly referred to as an allophanate (B1242929) linkage, is formed during polyurethane synthesis, especially when an excess of isocyanate is present. Polyurethanes are fundamentally formed by the reaction of a diisocyanate with a polyol, creating urethane (B1682113) linkages. wikipedia.org A subsequent reaction between a highly reactive isocyanate group and a hydrogen on a urethane linkage results in the formation of an allophanate group.

This reaction is a key mechanism for introducing branching and cross-linking into polyurethane networks, transforming thermoplastic polymers into thermosetting materials with enhanced properties. Therefore, the N-carbamoylcarbamate unit is an integral structural component that is formed in situ during polymerization rather than being introduced as a standalone monomer.

Role in Sequence-Defined Polymers and Advanced Materials

A significant application of carbamate chemistry is in the creation of sequence-defined polymers, which are synthetic macromolecules where the monomer sequence is precisely controlled, similar to proteins. nih.govacs.org These informational polymers are candidates for advanced applications such as molecular data storage and anticounterfeiting technologies. nih.gov Oligocarbamates, in particular, are a promising platform for these materials due to their chemical stability and the versatility of available monomers. chemrxiv.orgnih.gov

Researchers have developed iterative solid-phase and one-pot synthesis strategies to produce uniform oligocarbamates with full control over monomer order. nih.govchemrxiv.org These methods allow for the creation of polymers with defined sequences and chain lengths, which have been confirmed through characterization by NMR, SEC, and ESI-MS. nih.govsemanticscholar.org The ability to precisely place different functional monomers along the polymer backbone allows for the fine-tuning of material properties. chemrxiv.org

Below is a table showcasing examples of sequence-defined oligocarbamates synthesized using solid-phase chemistry, demonstrating the precision of the methodology. nih.gov

| Polymer ID | Sequence Representation | Calculated Exact Mass (Da) | Experimentally Observed m/z |

|---|---|---|---|

| P1 | α-11000-ω | 735.4266 | 736.4354 |

| P3 | α-001011010-ω | 1223.7112 | 612.8630 |

| P4 | α-000001111-ω | 1223.7112 | 1241.7457 |

| P6 | α-101101101-ω | 1251.7425 | 1269.7750 |

| P8 | α-0011101001101100-ω | 2085.2171 | 1060.6424 |

Data sourced from research on informational polymers with precise carbamate sequences. nih.gov The sequences are arbitrary representations to show synthetic versatility.

Crosslinking Agents in Novel Polymer Networks

The formation of N-carbamoylcarbamate (allophanate) linkages is a well-established method for crosslinking polymer networks. researchgate.net A cross-linker is a molecule that forms covalent bonds between polymer chains, resulting in a more rigid and stable three-dimensional network. chempoint.com In polyurethane systems, allophanate crosslinking occurs when isocyanate groups react with existing urethane groups, creating trifunctional branch points. researchgate.net

This crosslinking mechanism is crucial for enhancing the mechanical properties, chemical resistance, and thermal stability of the final material. chempoint.com Allophanate-containing compounds are deliberately used as cross-linking agents for materials like nitrile rubbers, improving their durability. google.com The resulting polymer networks have applications in high-performance coatings, elastomers, and adhesives. researchgate.net The degree of allophanate crosslinking can be controlled by factors such as reaction temperature, catalyst choice, and the stoichiometry of reactants, allowing for tailored material properties.

Use as Reagents or Intermediates in Complex Chemical Transformations

This compound and its derivatives, particularly phenyl carbamates, serve as versatile and valuable intermediates in a variety of complex chemical transformations. Their utility is most prominently featured in palladium-catalyzed cross-coupling reactions and tin-catalyzed transcarbamoylations, enabling the efficient synthesis of a wide range of important organic compounds such as N-aryl carbamates and ureas.

One of the significant applications of phenyl carbamates is in palladium-catalyzed methodologies for the formation of C–N bonds. For instance, in the synthesis of N-aryl ureas, the addition of phenol (B47542) as a nucleophile to form a phenyl carbamate intermediate has been shown to broaden the substrate scope of the process. This approach facilitates the synthesis of various carbamate protecting groups, S-thiocarbamates, and diisocyanate precursors, which are essential building blocks for polyurethane materials researchgate.net.

The palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) allows for the in situ generation of aryl isocyanates, which can then be trapped by alcohols to produce aryl carbamates. While the direct use of some alcohols can be challenging, the formation of a more stable phenyl carbamate intermediate can circumvent issues of product decomposition during purification researchgate.net. For example, the reaction with 4-fluorophenol yields a stable carbamate that can be isolated in high yield researchgate.net.

Table 1: Palladium-Catalyzed Synthesis of N-Aryl Carbamates via Phenyl Carbamate Intermediates

| Aryl Halide/Triflate | Alcohol/Phenol | Product | Yield (%) |

|---|---|---|---|

| 2,4-Dimethoxy-5-chloropyrimidine | Methanol | N-(2,4-Dimethoxy-5-pyrimidinyl)methyl carbamate | 85 |

| 4-Chlorotoluene | 4-Fluorophenol | 4-Fluorophenyl p-tolylcarbamate | 90 |

| 2,6-Dimethylphenyl trifluoromethanesulfonate | 2-Phenoxyethanol | 2-Phenoxyethyl (2,6-dimethylphenyl)carbamate | 74 |

| 5-Chloro-2-methylphenyl trifluoromethanesulfonate | Benzyl alcohol | Benzyl (5-chloro-2-methylphenyl)carbamate | 85 (bis-Cbz protected) |

Data sourced from palladium-catalyzed cross-coupling reactions where phenyl carbamate or its derivatives act as key intermediates or are synthesized.

In addition to palladium catalysis, tin-catalyzed transcarbamoylation reactions of alcohols using phenyl carbamate as a carbamoyl (B1232498) donor represent a mild and efficient method for carbamate synthesis. This method is noted for its broad functional-group tolerance and proceeds smoothly in toluene at 90°C to afford the corresponding carbamates in good yields. The use of phenyl carbamate in this context is advantageous due to its stability and ease of handling compared to other carbamoylating agents like trichloroacetyl isocyanate.

Table 2: Tin-Catalyzed Transcarbamoylation of Alcohols with Phenyl Carbamate

| Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | Dibutyltin (B87310) maleate | Benzyl carbamate | >90 |

| Cyclohexanol | Dibutyltin maleate | Cyclohexyl carbamate | >90 |

| 3-Methyl-2-cyclohexenol | Dibutyltin maleate | 3-Methyl-2-cyclohexenyl carbamate | High |

| Primary and Secondary Alcohols (General) | Dibutyltin maleate | Corresponding carbamates | >90 |

This table illustrates the utility of phenyl carbamate as a reagent in tin-catalyzed transcarbamoylation reactions for the synthesis of various carbamates.

The phenyloxycarbonyl (Phoc) group, a derivative of this compound, also demonstrates chemoselective reactivity. Phenylcarbamates of primary amines are reactive and can be used to form ureas, showcasing their role as effective reagents in the synthesis of these important compounds.

Environmental and Industrial Applications (e.g., CO2 Capture, non-toxic reagent)

The environmental and industrial applications of this compound and its derivatives are centered on their role in developing greener synthetic methodologies and their potential use in carbon dioxide capture technologies.

A significant environmental concern in the chemical industry is the use of toxic reagents like phosgene. Phenyl carbamates are instrumental in developing phosgene-free routes for the synthesis of valuable chemicals. For instance, a novel and environmentally benign process for the synthesis of methyl N-phenyl carbamate has been developed using methanol and phenylurea, avoiding the use of phosgene epa.gov. Such processes are crucial for creating more sustainable and safer industrial chemical production. The synthesis of N-substituted carbamates from amines, urea (B33335), and alcohols is another phosgene-free method that is gaining attention rsc.org.

The term "non-toxic reagent" can be contextual. While many carbamates used as pesticides exhibit toxicity, the use of this compound as a reagent in controlled chemical synthesis presents a different profile. The development of "green" synthetic methods often involves the use of reagents that are more stable, less hazardous, and lead to fewer toxic byproducts. The use of phenyl carbamates in tin-catalyzed transcarbamoylation is considered a mild method with broad functional-group tolerance, which aligns with the principles of green chemistry mdpi.com. Furthermore, carbamates are noted for their good chemical stability and can be hydrolyzed to an amine, carbon dioxide, and an alcohol, which are generally more easily processed or excreted, and their degradation in the environment can be rapid, minimizing residue problems nih.gov.

Table 3: Environmental and Industrial Significance of Phenyl Carbamate Chemistry

| Application Area | Relevance of Phenyl Carbamate Chemistry | Key Advantages |

|---|---|---|

| Green Synthesis | Enables phosgene-free routes to valuable chemicals like methyl N-phenyl carbamate. | Avoids the use of highly toxic phosgene, leading to safer and more environmentally friendly industrial processes. |

| CO2 Capture | The fundamental reaction of amines with CO2 to form carbamates is central to many capture technologies. Phenyl carbamates can be synthesized via this route. | Potential for developing new materials and methods for CO2 capture and utilization, contributing to climate change mitigation. |

| Non-toxic Reagent Alternative | Used in mild and selective synthetic methods, such as tin-catalyzed transcarbamoylation, reducing the need for harsher reagents. | Offers greater functional group tolerance and can lead to cleaner reaction profiles with fewer byproducts. |

This table summarizes the key environmental and industrial benefits associated with the use of phenyl carbamate and its derivatives.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Carbamoylcarbamate Design

Generative AI models, such as REINVENT, are being combined with structure-based design to discover novel molecules. nih.gov These models can navigate vast chemical spaces to generate structures with desired attributes, such as high binding affinity for a biological target or specific physicochemical properties. For carbamoylcarbamate design, this means that AI can propose novel derivatives optimized for applications ranging from medicinal chemistry to materials science. The process involves iterative rounds of in silico design, guided by physics-based affinity predictions and ML models trained to forecast properties like absorption, distribution, metabolism, and excretion (ADME). chemrxiv.org

This data-driven approach allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. By building massively multitask machine-learning models from large datasets of chemical structures and bioactivity measurements, researchers can dramatically improve the scope and accuracy of property predictions for new carbamoylcarbamate designs. nih.gov The goal is to create a deep-learning-based inverse design framework where desired functionalities and biocompatibility are predefined, and the AI generates novel, synthetically feasible molecules that meet these criteria.

| AI/ML Tool/Technique | Application in Carbamoylcarbamate Design | Potential Impact |

| Generative AI (e.g., REINVENT) | De novo design of novel carbamoylcarbamate structures with specific biological or material properties. | Accelerated discovery of lead compounds and functional molecules. nih.gov |

| Machine Learning Models | Prediction of physicochemical and pharmacokinetic (DMPK) properties. | Reduction in late-stage failures by optimizing properties in silico before synthesis. nih.gov |

| Inverse Design Frameworks | Generation of molecules based on predefined functionality and biocompatibility criteria. | Targeted creation of safer, more effective, and sustainable chemicals. |

| Massively Multitask Models | Sharing learnings across thousands of assays to improve prediction accuracy for sparse datasets. | Enhanced predictive power for a wider range of biological targets and material applications. nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

While the fundamental reactivity of carbamates is well-established, future research will focus on uncovering novel and unconventional transformations of the phenyl N-carbamoylcarbamate scaffold. This exploration is crucial for accessing new chemical space, enabling the synthesis of complex molecules, and developing new functional groups.

One emerging area is the use of advanced catalytic systems to achieve transformations not possible with traditional methods. For instance, bifunctional transition metal complexes, such as [Cp*Ru(PN)] catalysts, have shown efficacy in the hydrogenation of related N-acylcarbamates. nih.gov Applying such catalysts to this compound could provide pathways to selectively reduce specific carbonyl groups within the molecule, yielding novel building blocks. Future work will likely involve designing new catalysts that can precisely control the chemoselectivity of reactions on the multifunctional carbamoylcarbamate core.

Electrosynthesis represents another frontier for unconventional reactivity. Anodic substitution reactions, for example, can generate carbocation intermediates from carbamates under specific conditions, which can then be trapped by various nucleophiles. researcher.life Exploring these electrochemical methods for this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions, bypassing the need for harsh reagents. Flow microreactors could be employed to enhance the efficiency and control of these electrochemical transformations.

Future research will also likely target the activation of the N-H and C-H bonds within the carbamoylcarbamate structure to forge new linkages, as well as exploring cycloaddition and rearrangement reactions to construct novel heterocyclic systems.

Development of Sustainable and Atom-Economical Synthetic Methodologies

A key strategy is the utilization of renewable and non-toxic feedstocks. The synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols is a prime example of a greener, halogen-free approach. acs.org Future methodologies will aim to adapt and optimize these CO₂-based routes for carbamoylcarbamate synthesis, potentially using novel catalysts to perform the transformation under mild conditions.

Atom economy, a measure of how efficiently reactants are converted into the final product, will be a central focus. Traditional methods often use coupling reagents or proceed through activated intermediates like acid chlorides, which generate significant stoichiometric waste. nih.gov Future research will prioritize catalytic methods that form the desired bonds while generating only benign byproducts like water. Boric acid-catalyzed condensations, for example, offer a more atom-economical alternative to standard amide bond formations and could be adapted for carbamoylcarbamate synthesis.

The development of solvent-free reaction conditions is another important goal. Methodologies using reagents like sodium cyanate (B1221674) and trichloroacetic acid in the absence of a solvent have been shown to produce primary carbamates in high yield and purity, offering an environmentally friendly alternative.

| Green Chemistry Metric | Definition | Application to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Prioritizing catalytic reactions over those using stoichiometric reagents to minimize waste. nih.gov |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Reducing the use of solvents, reagents, and process aids to lower the overall environmental footprint. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. | Employing CO₂ as a C1 building block to replace hazardous reagents like phosgene. acs.org |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Simplifying purification, reducing solvent waste, and lowering energy consumption. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Mechanistic Biology

The unique structural features of the carbamoylcarbamate group make it an attractive motif for interdisciplinary research, particularly at the intersection of chemistry, materials science, and biology.

Materials Science: The carbamate (B1207046) linkage is a cornerstone of polyurethane chemistry, and emerging research is leveraging its properties to create advanced functional materials. wikipedia.org An exciting future direction is the incorporation of this compound derivatives into polymers to create self-healing and reprocessable materials. researchgate.net By designing dynamic oxime-carbamate or other reversible linkages, it is possible to create crosslinked polymers that can dissociate upon heating and reform upon cooling, allowing them to repair damage or be reshaped. researchgate.netmdpi.com Furthermore, the rigidity and defined stereochemistry of the carbamate backbone are being explored for the construction of sequence-defined polymers, which are abiotic macromolecules with precisely controlled monomer sequences, akin to proteins. nih.govacs.orgchemrxiv.org This could lead to the de novo design of functional nanomaterials with tailored folding and self-assembly properties.

Mechanistic Biology: In the biological realm, the carbamate moiety is a key structural element in many approved drugs and is increasingly used as a stable surrogate for the peptide bond in the design of enzyme inhibitors. nih.govacs.org Future research will likely explore this compound derivatives as probes to study biological mechanisms. For example, isotopically labeled versions of these compounds could be used to investigate enzyme-inhibitor interactions. The carbamylation of lysine (B10760008) residues is a critical post-translational modification in certain enzymes, such as class D β-lactamases; labeled carbamoylating agents can serve as powerful mechanistic probes to study these catalytic systems using techniques like NMR spectroscopy. rsc.org The ability of the carbamate group to act as both a hydrogen bond donor and acceptor makes it a versatile tool for designing molecules that interact with specific biological targets. acs.org

Supramolecular Chemistry: The reversible reaction of amines with CO₂ to form carbamate salts can be exploited to create switchable supramolecular polymers. nih.gov By incorporating primary or secondary amine functionalities into a carbamoylcarbamate structure, it may be possible to design systems that self-assemble into larger architectures in the presence of CO₂ and disassemble when it is removed. This could enable the development of "smart" materials that can reversibly trap and release guest molecules. nih.gov

Q & A

Basic: What are the established synthetic routes for phenyl N-carbamoylcarbamate, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting phenyl chloroformate with substituted anilines in dichloromethane, followed by precipitation with n-hexane and recrystallization . Optimization can be achieved by:

- Catalyst Selection : Zn/Al/Ce mixed oxide catalysts derived from hydrotalcite precursors enhance reaction efficiency by providing Lewis acid sites for carbonyl activation .

- Solvent and Temperature : Dichloromethane at room temperature minimizes side reactions, while controlled dropwise addition of reagents ensures stoichiometric balance .

- Yield Improvement : Post-synthetic purification via column chromatography (ethyl acetate/hexane) or recrystallization (methanol:ethyl acetate, 1:9) improves purity >95% .

Basic: How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:

- Dihedral Angles : Terminal phenyl rings exhibit dihedral angles of 42.5°–86.3°, influencing steric hindrance and hydrogen-bonding potential .

- Hydrogen Bonding : Intermolecular N–H⋯O bonds form infinite chains (C(4) and R1 motifs), stabilizing the crystal lattice .

- Packing Analysis : C–H⋯π interactions further stabilize the structure, as observed in analogous carbamates .

Advanced: How can intermolecular interactions in this compound derivatives be systematically analyzed to predict solid-state properties?

Methodological Answer:

Combine experimental and computational tools:

- SC-XRD : Identify hydrogen-bonding motifs (e.g., N–H⋯O) and quantify bond lengths/angles .

- Hirshfeld Surface Analysis : Map close contacts (e.g., O⋯H, C⋯C) to quantify interaction contributions .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to validate experimental data and predict interaction energies .

Advanced: What spectroscopic techniques are most effective for characterizing electronic and vibrational properties of this compound?

Methodological Answer:

- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N–H bending (~1530 cm⁻¹). Compare with computed spectra (e.g., B3LYP/6-31G(d)) to validate assignments .

- Raman Spectroscopy : Surface-enhanced Raman spectroscopy (SERS) on Au/Ag substrates enhances sensitivity for trace analysis, though substrate reproducibility is critical .

- NMR : ¹³C NMR resolves carbonyl (δ ~155 ppm) and aromatic carbons (δ ~120–140 ppm), while ¹H NMR detects NH protons (δ ~8.5 ppm) .

Advanced: How should researchers address contradictions in reported synthesis yields or spectroscopic data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize solvents, catalysts (e.g., Zn/Al/Ce ratios), and purification methods .

- Data Normalization : Compare FT-IR/Raman spectra against internal standards (e.g., KBr pellets for IR) to mitigate instrumental variability .

- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to identify outliers in bond lengths/angles .

Advanced: What computational strategies are recommended for studying the reactivity of this compound in drug-design contexts?

Methodological Answer:

- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) to assess stability .

- HOMO-LUMO Gaps : Calculate at the DFT level to predict electrophilic/nucleophilic sites. For example, HOMO localization on the phenyl ring suggests susceptibility to electrophilic attack .

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase) using AutoDock Vina, incorporating solvation effects (e.g., PBS pH 7.4) .

Advanced: How can experimental design (DoE) principles optimize analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Central Composite Design (CCD) : Vary HPLC parameters (e.g., mobile phase pH, gradient slope) to maximize resolution. For example, acetonitrile:water (70:30) with 0.1% TFA improves peak symmetry .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., column temperature, flow rate) to identify optimal UPLC conditions .

- Validation : Assess linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (95–105%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.